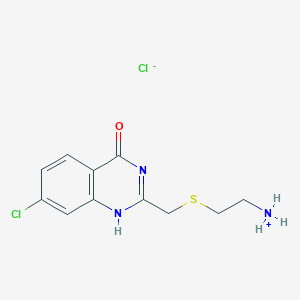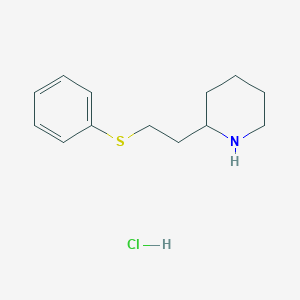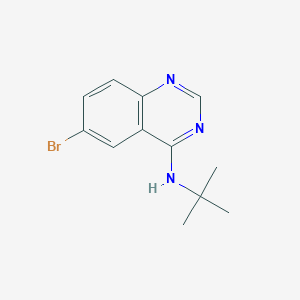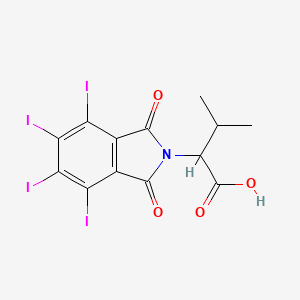
2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoic acid
Vue d'ensemble
Description
2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H5I4NO4 and its molecular weight is 722.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitor of Human Protein Kinase CK2 : It was found to be a potent inhibitor of human protein kinase CK2, suggesting therapeutic potential in anti-neoplastic and antiviral drugs. The compound inhibited CK2 with minimal effects on other kinases, indicating specificity (Golub et al., 2008).
Integrin Antagonists : The compound was involved in the synthesis of integrin antagonists. Integrins are important in cell adhesion and signal transduction, thus offering therapeutic implications in various diseases including cancer (Yong Deng et al., 2003).
Electrochemical Hybridization Sensor : It was used in the development of electrochemical sensors, particularly for DNA hybridization detection, indicating its potential in biomedical diagnostics (Jun-Hoe Cha et al., 2003).
Heparanase Inhibitors : As a class of heparanase inhibitors, it shows potential in inhibiting the enzyme heparanase, which is implicated in tumor metastasis and angiogenesis (S. Courtney et al., 2004).
Herbicidal Activity : Certain derivatives of the compound have shown significant herbicidal activity, indicating its potential in agricultural applications (Mingzhi Huang et al., 2009).
Propriétés
IUPAC Name |
2-(4,5,6,7-tetraiodo-1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5I4NO4/c1-2(11(19)20)16-9(17)3-4(10(16)18)6(13)8(15)7(14)5(3)12/h2H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFNZEOOHLSLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5I4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(2-Methylphenyl)carbamoyl]phenoxy}acetic acid](/img/structure/B7793939.png)



![8-[[Benzyl(ethyl)amino]methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7793980.png)
![8-[(dipropylamino)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7793986.png)


![4-[(Dibenzylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794002.png)
![4-[[Bis(2-methylpropyl)amino]methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794008.png)
![4-[(Dibutylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794013.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B7794035.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-hexoxybenzoate](/img/structure/B7794038.png)
![8-[[Butyl(methyl)amino]methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7794040.png)